molecular formula C9H12O2 B14474180 Methyl 6-methylidenecyclohex-3-ene-1-carboxylate CAS No. 66241-96-1

Methyl 6-methylidenecyclohex-3-ene-1-carboxylate

Cat. No.: B14474180
CAS No.: 66241-96-1
M. Wt: 152.19 g/mol
InChI Key: DTHJLGFLUCIREF-UHFFFAOYSA-N
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Description

Methyl 6-methylidenecyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O2. It is a derivative of cyclohexene, featuring a carboxylate ester group and a methylene group attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methylidenecyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 6-methylidenecyclohex-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylidenecyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Methyl 6-methylidenecyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-methylidenecyclohex-3-ene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The methylene group can participate in electrophilic addition reactions, leading to the formation of new carbon-carbon bonds. These reactions are facilitated by the compound’s unique structure, which allows for diverse chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohex-3-ene-1-carboxylate: Similar structure but lacks the methylene group.

    6-Methyl-3-cyclohexene-1-carboxylic acid: The acid form of the compound.

    2-Methylene-6,6-dimethylcyclohex-3-ene-1-carboxaldehyde: Contains an aldehyde group instead of an ester.

Uniqueness

Methyl 6-methylidenecyclohex-3-ene-1-carboxylate is unique due to the presence of both the ester and methylene groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

66241-96-1

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 6-methylidenecyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,8H,1,5-6H2,2H3

InChI Key

DTHJLGFLUCIREF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC=CCC1=C

Origin of Product

United States

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